10-Phenyl-4b,9-dihydrobenzo[a]azulene
Description
Contextualizing Polycyclic Aromatic Hydrocarbons and Benzo[a]azulenes in Modern Organic Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused aromatic rings. rsc.orgnih.gov These molecules, which consist exclusively of carbon and hydrogen, can be arranged in linear, angular, or clustered formations. mdpi.com The simplest PAH is naphthalene (B1677914), with more complex examples including anthracene (B1667546) and phenanthrene. rsc.org PAHs are ubiquitous, formed from the incomplete combustion of organic materials, and are found in sources ranging from engine exhaust and tobacco smoke to natural fossil fuel deposits. rsc.orgmdpi.com In organic chemistry, they are fundamental models for understanding aromaticity, electronic conjugation, and the consequences of extended π-systems. rsc.orgresearchgate.net Unlike benzene (B151609), the carbon-carbon bond lengths in many larger PAHs are not identical, leading to some localization of π-electrons. rsc.org
Within the vast family of PAHs, benzo[a]azulenes are a distinctive subclass. They are structural isomers of anthracene but feature a tricyclic system where a benzene ring is fused to an azulene (B44059) core. thieme.de Azulene itself is a non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring system. acs.org This unique structure gives azulene and its derivatives, including benzo[a]azulenes, fascinating properties not seen in their all-benzenoid isomers. thieme.de Research into benzo[a]azulenes is driven by their potential in applications such as organic electronics and stimuli-responsive materials, owing to their unique optical and electrochemical characteristics. thieme.de The synthesis of the benzo[a]azulene framework is a key area of study, with modern strategies often employing cycloaddition reactions, such as [8+2] and [10+4] cycloadditions, to construct the complex ring system from more accessible precursors. rsc.orgresearchgate.net
Significance of Non-Alternant Hydrocarbon Frameworks in Chemical Science
Aromatic hydrocarbons can be classified as either alternant or non-alternant. Alternant hydrocarbons are those that contain no odd-membered rings, and their carbon atoms can be divided into two sets ("starred" and "unstarred") such that no two atoms of the same set are bonded. eurekalert.org A key property of alternant hydrocarbons is that their π molecular orbitals are paired with symmetric energies around the non-bonding level. eurekalert.org
In contrast, non-alternant hydrocarbons are defined by the presence of at least one odd-membered ring. nih.gov The azulene core, a fused five- and seven-membered ring system, is the quintessential example. nih.gov This structural feature breaks the orbital symmetry seen in alternant systems, leading to a host of unique and scientifically significant properties. eurekalert.org
The significance of non-alternant frameworks like azulene stems from their distinct electronic characteristics:
Uneven Charge Distribution: The fusion of an electron-rich seven-membered ring and an electron-deficient five-membered ring results in a permanent dipole moment (1.08 D for azulene), a stark contrast to its colorless, nonpolar isomer naphthalene. acs.org
Small HOMO-LUMO Gap: Compared to their alternant isomers, non-alternant hydrocarbons often possess a smaller energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This results in distinctive optical properties, such as the characteristic blue color of azulene. acs.orgnih.gov
Anomalous Electronic Effects: Non-alternant frameworks can exert unusual electronic effects on substituents. For instance, computations have shown that carbocations attached to certain positions of an azulene ring can have a triplet ground state, defying the typical closed-shell singlet nature of such species. nih.gov
Potential for Inverted Singlet-Triplet Gaps: Recent research has explored non-alternant hydrocarbons for their potential to violate Hund's rule, creating molecules where the first excited singlet state is lower in energy than the first excited triplet state. This property is of profound interest for the development of next-generation organic light-emitting diodes (OLEDs). nih.gov
These unique electronic features make non-alternant frameworks like benzo[a]azulene compelling targets for the design of novel functional materials in fields ranging from molecular electronics to photonics. nih.gov
Table 1: Comparison of Alternant and Non-Alternant Hydrocarbons
| Feature | Alternant Hydrocarbons (e.g., Naphthalene) | Non-Alternant Hydrocarbons (e.g., Azulene) |
|---|---|---|
| Ring Structure | Contain only even-membered (typically 6-membered) rings. eurekalert.org | Contain at least one odd-membered ring. nih.gov |
| Charge Distribution | Uniform π-electron density in the ground state. eurekalert.org | Non-uniform charge distribution, often leading to a significant dipole moment. acs.org |
| Orbital Energy | Paired molecular orbitals with symmetric energies (E = α ± xβ). eurekalert.org | No necessary pairing or symmetry of bonding and antibonding orbital energies. eurekalert.org |
| HOMO-LUMO Gap | Generally larger. | Generally smaller, leading to absorption of visible light. nih.gov |
| Color | Typically colorless. | Often colored (e.g., azulene is blue). acs.org |
Overview of Research Trajectories for 10-Phenyl-4b,9-dihydrobenzo[a]azulene and Related Derivatives
The specific compound This compound is a cataloged chemical entity, but dedicated studies on its synthesis, reactivity, and properties are not prominent in published literature. Its structure represents a partially saturated, or "dihydro," version of the benzo[a]azulene framework, featuring a phenyl substituent at the 10-position. The research interest in such a molecule can be inferred from the broader trajectories of its parent structures and related derivatives.
Table 2: Computed Properties of this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆ | nih.gov |
| Molecular Weight | 256.3 g/mol | nih.gov |
| CAS Number | 92688-63-6 | nih.gov |
| IUPAC Name | This compound | nih.gov |
Research trajectories for compounds related to this compound primarily follow two interconnected paths: the synthesis of the core framework and the investigation of how substituents modulate its properties.
Synthesis of the Benzo[a]azulene Core: A major focus of research has been the development of efficient synthetic routes to the fully aromatic benzo[a]azulene skeleton. Modern organic synthesis has moved beyond classical multi-step methods towards more direct and versatile approaches. Cycloaddition reactions are particularly powerful in this regard. For example, organocatalytic [10+4] cycloaddition reactions have been developed as a mild and direct strategy to create poly-functionalized benzo[a]azulenes from simple starting materials. rsc.org Similarly, [8+2] cycloaddition strategies using precursors like 2H-cyclohepta[b]furan-2-ones have proven effective for building the azulene core onto which a benzene ring is fused. researchgate.net These methods provide the foundational chemistry necessary to access the parent structure of the target compound.
Investigation of Dihydroazulene (B1262493) Derivatives: The "dihydro" aspect of the target compound is significant. Dihydroazulene (DHA) systems are a well-studied class of photochromic molecules, or "photoswitches." These molecules can be converted with light to a metastable, high-energy isomer—vinylheptafulvene (VHF)—and then revert to the original state with heat. Research in this area focuses on how substituents affect the properties of the switch. Studies on 2-phenyldihydroazulenes, for example, have shown that substituents on the phenyl ring significantly alter the thermal stability (half-life) of the VHF isomer. mdpi.com Electron-donating groups on the phenyl ring were found to increase the lifetime of the high-energy state. mdpi.com This line of research highlights a key trajectory for derivatives like this compound: exploring their potential as molecular switches and tuning their photophysical properties through substitution. The phenyl group at the 10-position is ideally situated to influence the electronic structure of the π-system, suggesting that its primary research value would lie in modulating the optical, electronic, or photoresponsive properties of the dihydrobenzo[a]azulene core.
Structure
2D Structure
3D Structure
Properties
CAS No. |
92688-63-6 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
10-phenyl-4b,9-dihydrobenzo[a]azulene |
InChI |
InChI=1S/C20H16/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1-12,14,16H,13H2 |
InChI Key |
WIPZUGVIDRVUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2C1=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies for 10 Phenyl 4b,9 Dihydrobenzo a Azulene and Analogs
Retrosynthetic Approaches to the Benzo[a]azulene Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like benzo[a]azulene. The core principle involves theoretically breaking down the target molecule into simpler, commercially available precursors. For the benzo[a]azulene skeleton, a common disconnection approach involves the bond between the benzene (B151609) and azulene (B44059) moieties or within the azulene ring itself.
One prominent retrosynthetic strategy involves disconnecting the azulene core, leading back to precursors suitable for cycloaddition or condensation reactions. For instance, the benzo[a]azulene framework can be conceptually derived from an indene (B144670) derivative and a functionalized five-carbon chain, which can form the seven-membered ring. A classic approach involves the reaction of indene with a Zincke aldehyde, which upon cyclization, yields the benzo[a]azulene structure. mdpi.com Another pathway envisions the construction of the seven-membered ring onto a pre-existing indene system through annulation strategies. mdpi.com A versatile synthetic plan for related benzo[c]oxepine skeletons similarly utilizes Suzuki-Miyaura coupling to install key fragments before a ring-closing metathesis step to form the seven-membered ring, a strategy adaptable to carbocyclic systems like benzo[a]azulene. nih.gov
Cyclization Reactions for Benzo[a]azulene Core Construction
The formation of the tricyclic benzo[a]azulene core is the cornerstone of its synthesis. Various cyclization reactions have been developed to efficiently construct either the seven-membered azulene ring or to form the fused system in a single cascade.
Transition Metal-Catalyzed Cyclization Methodologies
Transition metal catalysis offers a powerful and versatile platform for constructing complex molecular architectures like the benzo[a]azulene core. core.ac.uk Palladium-catalyzed reactions, in particular, have been instrumental in forging the intricate ring system. ucsb.edu One effective strategy involves an intramolecular Heck reaction, where a suitably functionalized precursor undergoes palladium-catalyzed cyclization to form the fused ring system.
Another sophisticated approach is the palladium-catalyzed cross-dehydrogenative coupling (CDC), which creates C-C bonds through the activation of two C-H bonds. This method has been applied to synthesize diaza-dibenzo[a,e]azulene derivatives, showcasing the potential of palladium catalysis to facilitate the formation of the fused seven-membered ring under oxidative conditions. acs.org In a proposed mechanism, a palladacyclic intermediate is formed via a concerted metalation-deprotonation (CMD) step, which then undergoes reductive elimination to yield the azulene core and regenerate the Pd(II) catalyst. acs.org
| Catalyst System | Reactants | Key Transformation | Reference |
| Pd(II) / O₂, AcOH | 1-amino-2-imino-4-arylpyridine-3-carbonitriles and benzocyclic ketones | Oxidative C(sp³)–C(sp²) cross-dehydrogenative coupling | acs.org |
| PdCl₂, CuCl₂ | N,N-dimethyl 2-[(2-(2-alkynylphenyl)ethynyl)anilines | Cyclization of enediynes | ucsb.edu |
| PtCl₄ | Alkynyl precursors | Intramolecular hydroarylation | core.ac.uk |
Electrocyclic Condensation Routes
Electrocyclic reactions provide a powerful, thermally or photochemically driven method for ring formation. The construction of the azulene moiety often leverages a 10π electrocyclic condensation. This process involves a conjugated system with 10 π-electrons that cyclizes to form a new ring, driven by the formation of the stable aromatic azulene system. mdpi.com
A classic example is the Ziegler-Hafner azulene synthesis, which can be adapted for benzo-fused analogs. This methodology often involves the reaction of a cyclopentadienyl (B1206354) anion (or an indene anion for benzo[a]azulenes) with a pyridinium (B92312) salt or its ring-opened derivative, a Zincke aldehyde. mdpi.com The resulting fulvene (B1219640) intermediate undergoes a 10π electrocyclic ring closure followed by elimination to afford the aromatic azulene core. The condensation of indene with Zincke aldehyde, followed by cyclization in hot benzidine, directly yields benzo[a]azulene. mdpi.com
Multi-Component Coupling Reactions for Fused Ring Systems
Multi-component reactions, where three or more reactants combine in a single operation to form a product, offer high efficiency and atom economy. For fused ring systems like benzo[a]azulene, these strategies can rapidly build molecular complexity from simple starting materials.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.comresearchgate.net These reactions are pivotal in stitching together the molecular fragments that constitute the benzo[a]azulene skeleton. Strategies often involve the sequential or tandem formation of multiple C-C bonds to assemble the fused polycyclic structure.
A notable example is the cascade reaction involving an initial Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. beilstein-journals.org This powerful sequence allows for the construction of complex fused systems in a single pot. While demonstrated for fluoranthene (B47539) synthesis, this logic is directly applicable to benzo[a]azulene construction, where an arylboronic acid and a dihalo-functionalized precursor could be coupled and then cyclized. The development of palladium-catalyzed domino reactions, such as coupling-isomerization-cycloisomerization sequences, further highlights the capacity of these methods to generate complex fused rings from simple precursors. researchgate.net
Suzuki-Miyaura and Sonogashira Coupling Adaptations
The Suzuki-Miyaura and Sonogashira coupling reactions are cornerstone transformations in organic synthesis and have been effectively adapted for the synthesis and functionalization of azulenes and their benzo-fused analogs. organic-chemistry.orgwikipedia.orgnih.govmdpi.comnih.gov
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. youtube.com This reaction is exceptionally versatile for creating the C10-phenyl bond in the target molecule. A plausible route would involve the synthesis of a 10-halobenzo[a]azulene precursor, which could then be coupled with phenylboronic acid. Alternatively, a 10-boronylated benzo[a]azulene derivative could react with an aryl halide. mdpi.comnih.gov This reaction's mild conditions and tolerance for various functional groups make it highly suitable for the late-stage functionalization of complex molecules. nih.gov One-pot tandem reactions combining Suzuki coupling with other transformations like Knoevenagel condensation have been used to create complex polycyclic systems with embedded azulene units. researchgate.net
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is instrumental in introducing alkyne functionalities, which can serve as handles for subsequent cyclization reactions to build the fused ring system. spuvvn.edunih.gov For instance, a 2-alkynyl aniline (B41778) or phenol (B47542) can be prepared via Sonogashira coupling, which then undergoes intramolecular cyclization to form a fused indole (B1671886) or benzofuran (B130515) ring, respectively. spuvvn.edu This strategy can be extrapolated to the synthesis of the benzo[a]azulene skeleton, where an appropriately substituted precursor could be alkynylated and subsequently cyclized to form the seven-membered ring.
| Coupling Reaction | Catalyst/Reagents | Substrate 1 | Substrate 2 | Application | Reference |
| Suzuki-Miyaura | Pd(0) or Pd(II) catalyst, Base | Arylboronic acid/ester | Organic halide/triflate | C-C bond formation, installation of aryl groups | nih.govnih.govyoutube.com |
| Suzuki-Miyaura | Pd catalyst, Base | Triborylated truxene | 8-bromo-1-naphthaldehyde | Tandem cascade for polycyclic azulenes | researchgate.net |
| Sonogashira | Pd catalyst, Cu(I) cocatalyst, Base | Terminal alkyne | Aryl/vinyl halide | C-C bond formation, introduction of alkynes for cyclization | organic-chemistry.orgwikipedia.org |
| Sonogashira | Pd-Cu, [DBU]Ac | o-iodophenol/aniline | Phenyl acetylene | Synthesis of indole and benzofuran rings | spuvvn.edu |
Directed Synthesis of Dihydrobenzo[a]azulene Architectures
The construction of the dihydrobenzo[a]azulene core is a foundational step that requires precise control over the molecule's three-dimensional structure and degree of saturation.
Hydrogenation and Dehydrogenation Approaches for Saturation Control
Control over the saturation level within the benzo[a]azulene framework is critical for accessing the dihydro architecture. This is typically managed through catalytic hydrogenation of the fully aromatic benzo[a]azulene precursor or dehydrogenation of a more saturated analog.
Catalytic hydrogenation offers a direct route to reduce the double bonds within the aromatic system. The choice of catalyst and reaction conditions is paramount to achieve selectivity, as the different rings (benzene, five-membered, and seven-membered) exhibit varied reactivity. For instance, catalysts like ruthenium on carbon (Ru/C) are known for their efficacy in hydrogenating aromatic rings under specific temperature and pressure conditions. cabidigitallibrary.orgresearchgate.netresearchgate.net Conversely, palladium on carbon (Pd/C) can be used under milder conditions, potentially allowing for selective reduction. The synthesis of the dihydro form from the aromatic precursor involves the selective saturation of the C4b-C9 bond.
Conversely, dehydrogenation is employed when the synthetic route first produces a tetrahydrogenated or more saturated benzo[a]azulene core. This aromatization step is often the final stage in creating the desired electronic properties of the conjugated system. The first synthesis of a benzo[a]azulene, for example, involved a vapor-phase dehydrogenation of a pre-existing tricyclic core. rsc.org Modern methods frequently use palladium-based catalysts (e.g., Pd/C) in a high-boiling point solvent to facilitate the elimination of hydrogen and form the aromatic system. rsc.org By carefully controlling the stoichiometry of the hydrogen acceptor or the reaction time, the process can be halted at the dihydro stage.
| Transformation | Catalyst | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Hydrogenation | 5% Ru/C | 493 K, 6.89 MPa H₂ | Active for both aromatic ring and carboxylic group hydrogenation. researchgate.net |
| Hydrogenation | 5% Pd/C | Varies (milder than Ru) | Generally selective for aromatic ring hydrogenation over other functional groups. researchgate.net |
| Dehydrogenation | Pd/C | High temperature, inert atmosphere | Used to aromatize saturated precursors. |
| Dehydrogenation | Eosin Y (photocatalyst) | Visible light, air (oxidant) | Sustainable method for dehydrogenating hydrazine (B178648) derivatives to azo compounds. rsc.org |
Stereoselective Formation of Dihydro Linkages
Strategies to control this stereochemistry could involve:
Diastereoselective Cycloaddition: Constructing the tricyclic system via a cycloaddition reaction where the facial selectivity is controlled by pre-existing stereocenters on the precursors.
Stereoselective Hydrogenation: Hydrogenating the fully aromatic benzo[a]azulene using a chiral catalyst or directing group that favors the delivery of hydrogen from one face of the molecule, leading to the formation of a specific diastereomer.
C-H Insertion Reactions: The use of rhodium-catalyzed C-H insertion reactions with donor/donor carbenes has proven effective in creating trisubstituted benzodihydrofurans with high diastereoselectivity and enantioselectivity, a principle that could be adapted to the benzo[a]azulene system. escholarship.org
These approaches aim to create a rigid, bicyclic intermediate that dictates the stereochemical outcome of subsequent transformations, ensuring a high level of stereocontrol in the final monocyclic product.
Introduction of Phenyl Substituents in Benzo[a]azulene Frameworks
The incorporation of a phenyl group onto the benzo[a]azulene scaffold can be accomplished either by functionalizing a pre-formed core or by carrying the substituent through the synthetic sequence from the start.
Arylation Reactions for Phenyl Group Incorporation
For pre-formed benzo[a]azulene or dihydrobenzo[a]azulene cores, transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for introducing aryl substituents. Palladium-catalyzed reactions, in particular, are widely used.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. It typically involves the coupling of an organoboron compound (like phenylboronic acid) with a halide or triflate derivative of the benzo[a]azulene. This method has been successfully applied to synthesize aryl-substituted naphtho[2,1-a]azulenes and various azulene-containing polymers. acs.orgbeilstein-journals.org To synthesize the target molecule, a halogen would need to be selectively installed at the C-10 position of the dihydrobenzo[a]azulene core to serve as the coupling partner.
Iron-Mediated C-H Functionalization: An alternative approach involves the reaction of azulenes with cationic η⁵-iron carbonyl diene complexes. Azulenes act as potent nucleophiles in this context, leading to electrophilic C-H functionalization. acs.org While this reaction typically occurs at the electron-rich 1- and 3-positions of the azulene five-membered ring, modification of the substrate and iron complex could potentially influence the regioselectivity. acs.org
| Reaction | Typical Reactants | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Azulenyl-halide, Phenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Versatile and high-yielding for C-C bond formation. acs.org |
| Stille Coupling | Azulenyl-halide, Phenylstannane | Pd(0) catalyst | Used in the synthesis of poly(2-arylazulene-alt-thiophene). beilstein-journals.org |
| Iron-Mediated C-H Functionalization | Azulene, Cationic iron dienyl complex | Iron tricarbonyl complex | Direct C-H activation, avoids pre-functionalization but favors C1/C3 positions. acs.org |
Regioselective Functionalization at C-10 Position
Direct and selective functionalization at the C-10 position of a pre-existing benzo[a]azulene is challenging. The inherent electronic properties of the azulene core direct electrophilic aromatic substitution to the C-1 and C-3 positions of the five-membered ring. acs.org Therefore, achieving regioselectivity at C-10, which is part of the fused benzene ring, typically requires a "synthesis by construction" approach.
This strategy involves using a starting material that already contains the phenyl group at the correct position. For instance, in a cycloaddition-based synthesis, the phenyl group would be incorporated into one of the precursors. A substituted indene or a functionalized dienophile could be designed to ensure that upon cyclization and subsequent aromatization or reduction, the phenyl group resides specifically at the C-10 position of the final dihydrobenzo[a]azulene product. This circumvents the regioselectivity problem by building the desired substitution pattern directly into the molecular framework from the outset.
Advanced Synthetic Methodologies
Modern organic synthesis has provided more direct and efficient routes to functionalized benzo[a]azulenes, often involving elegant cascade reactions or novel cycloadditions.
One of the most significant advancements is the development of organocatalytic [10+4] cycloadditions. rsc.orgrsc.org This strategy provides a direct and mild pathway to highly functionalized benzo[a]azulenes. The reaction typically involves the condensation of an indene-2-carbaldehyde with a 2-pyrone derivative, catalyzed by a secondary amine like pyrrolidine. rsc.orgresearchgate.net The indene acts as the 10π component after forming an electron-rich intermediate with the catalyst, while the pyrone serves as the 4π component. This method allows for a diversity-oriented approach, where various substituents can be placed on either precursor to generate a library of poly-functionalized benzo[a]azulenes. rsc.org
Other advanced methods include:
Gold-Catalyzed Cyclizations: Intramolecular cyclization of triene-yne systems catalyzed by gold(I) complexes has emerged as a novel route to produce azulene derivatives. researchgate.net
Intramolecular C-H Arylation: Palladium-catalyzed intramolecular C-H arylation serves as an effective final step in the synthesis of complex, fused azulene-embedded polycyclic aromatic hydrocarbons. beilstein-journals.org
Metal-Catalyzed Cascade Reactions: Platinum-catalyzed cascade sequences have been developed to construct all three rings of the benzo[a]azulene system in a single, direct step, although they may require complex starting materials. rsc.org
These methodologies represent the forefront of synthetic chemistry for this class of compounds, offering improved efficiency, milder conditions, and greater control over the final molecular architecture compared to classical multi-step syntheses.
Mechanistic Investigations of Reactions Involving 10 Phenyl 4b,9 Dihydrobenzo a Azulene and Its Derivatives
Reaction Pathways in Benzo[a]azulene Formation
The synthesis of the benzo[a]azulene skeleton can be achieved through various reaction pathways that build upon the inherent reactivity of the azulene (B44059) moiety or its precursors. These methods often involve classic organic reactions tailored to construct the fused tricyclic system.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing azulenes, leveraging the high electron density of the molecule. nih.gov The azulene nucleus is a 10-π electron system, with its π-electrons polarized toward the five-membered ring, making it a potent nucleophile. nih.gov Consequently, electrophilic attack occurs preferentially at the 1- and 3-positions of the five-membered ring. nih.govnih.gov Theoretical calculations confirm that position 1 is the most reactive site under kinetic control. researchgate.net
The general mechanism proceeds in two steps:
Attack by the Electrophile: The electrophile (E⁺) attacks the electron-rich π-system of the azulene ring, forming a resonance-stabilized carbocation intermediate, often referred to as a benzenonium ion or sigma complex. msu.eduuomustansiriyah.edu.iq
Proton Elimination: A base removes a proton from the carbon atom that was attacked, restoring the aromatic system and resulting in the substituted azulene product. msu.edu
In the context of benzo[a]azulene synthesis, SEAr reactions like Friedel-Crafts alkylation and acylation are employed to introduce side chains that can subsequently be cyclized to form the fused benzene (B151609) ring. nih.govuomustansiriyah.edu.iq For instance, Friedel-Crafts acylation of an azulene substrate introduces an acyl group, which can then undergo intramolecular cyclization to build the benzannulated portion of the molecule.
| Reaction Type | Typical Reagents | Electrophile (E⁺) | Relevance to Benzo[a]azulene Synthesis |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | R-C⁺=O | Introduces an acyl group for subsequent intramolecular cyclization to form the fused ring. nih.govuomustansiriyah.edu.iq |
| Vilsmeier-Haack Reaction | POCl₃, DMF | [CHCl=N(CH₃)₂]⁺ | A method for formylation, creating a carbonyl handle for further elaboration. nih.gov |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Introduction of a nitro group, which can be reduced to an amine for further synthetic transformations. uomustansiriyah.edu.iq |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Halogenated azulenes serve as versatile intermediates for cross-coupling reactions to build complex structures. nih.govmsu.edu |
Nucleophilic Addition Mechanisms
While less common than electrophilic substitution, azulenes can also undergo nucleophilic reactions. Due to the electron deficiency in the seven-membered ring, nucleophilic attack typically occurs at the 2-, 4-, 6-, and 8-positions. nih.govmdpi.com The reaction with strong nucleophiles, such as organolithium reagents (e.g., MeLi), proceeds via the formation of a Meisenheimer-like complex. mdpi.com This intermediate is stabilized by the aromaticity of the resulting cyclopentadienyl (B1206354) anion portion of the molecule. mdpi.com Subsequent dehydrogenation or elimination of a leaving group can lead to the final substituted product.
The vicarious nucleophilic substitution (VNS) mechanism has also been applied to azulene systems, particularly those activated with electron-withdrawing groups, enabling hydroxylation and amination at the 6-position. mdpi.com In the synthesis of benzo[a]azulenes, nucleophilic addition can be a key step in ring-closure strategies. For example, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or active methylene (B1212753) compounds proceeds through nucleophilic attack followed by cyclization and aromatization to yield highly substituted azulene cores that are precursors to benzo[a]azulenes. nih.gov
| Mechanism Step | Description | Intermediate |
| 1. Nucleophilic Attack | A strong nucleophile (e.g., R⁻) adds to an electron-deficient position (e.g., C4, C6) of the seven-membered ring. | Meisenheimer-like complex (anionic σ-adduct). mdpi.com |
| 2. Aromatization | The intermediate is rearomatized through oxidation (loss of H⁻) or elimination of a leaving group. | Substituted azulene. |
Carbene Intermediates in Benzo[a]azulene Synthesis
Carbenes, neutral intermediates containing a divalent carbon atom, offer powerful methods for the synthesis of complex ring systems. libretexts.org In the context of azulene chemistry, intramolecular addition of a carbene to an aromatic ring is a viable strategy for constructing the bicyclo[5.3.0]decane skeleton. rsc.org
One common method involves the copper-catalyzed decomposition of diazoketones. rsc.org A diazoketone derived from a suitable precursor (like a dihydrocinnamic acid) can be decomposed to generate a carbene or carbenoid, which then undergoes an intramolecular C-H insertion or cyclopropanation reaction followed by rearrangement to form the azulene framework. libretexts.orgrsc.org Furthermore, rearrangements of carbenes generated from other precursors have been shown to yield benzo[a]azulene and related heterocyclic systems like 1-azaazulene. acs.org
Intramolecular Rearrangements of Benzo[a]azulene Systems
The azulene skeleton is a thermodynamic underdog compared to its isomer, naphthalene (B1677914). This energy difference drives the thermal rearrangement of azulenes to the more stable naphthalene system, a process that has been the subject of extensive mechanistic study. wikipedia.org
Azulene-Naphthalene Type Rearrangements and Their Mechanistic Elucidation
The thermal isomerization of azulene to naphthalene is a classic example of the conversion of one aromatic compound to another. acs.org This rearrangement requires high temperatures (above 400 °C) and has been investigated through computational and experimental methods. acs.org
Density functional theory (DFT) calculations have shown that purely intramolecular mechanisms have very high activation energies (≥350 kJ mol⁻¹) and are thus only significant at temperatures exceeding 1000 °C. acs.orgnih.govresearchgate.net At lower temperatures, radical-promoted mechanisms are believed to dominate. Two such pathways have been identified: acs.orgnih.gov
Methylene Walk Pathway: This pathway involves the concerted transfer of a methylene group from one ring to another. acs.orgnih.gov
Spiran Pathway: This mechanism proceeds through a tricyclic radical intermediate. acs.orgnih.gov
Studies combining these pathways have successfully accounted for the product distributions observed in the thermolysis of isotopically labeled azulenes. acs.orgnih.gov
| Proposed Mechanism | Activation Energy (from Azulene) | Notes |
| Norcaradiene-Vinylidene | 360 kJ mol⁻¹ | An intramolecular pathway. acs.orgnih.gov |
| Bicyclobutane Intermediate | 382 kJ mol⁻¹ | An orbital symmetry-allowed intramolecular pathway. acs.orgnih.gov |
| Spiran Pathway (Radical) | Rate-limiting step is 164.0 kJ mol⁻¹ above the 1-H-azulyl radical. | Dominant radical-promoted mechanism at lower temperatures (<1000 °C). nih.govresearchgate.net |
| Methylene Walk (Radical) | Rate-limiting step is 182.3 kJ mol⁻¹ above the 1-H-azulyl radical. | A second dominant radical pathway. acs.orgnih.gov |
Norcaradiene-Vinylidene Mechanisms
Among the proposed intramolecular pathways for the azulene-to-naphthalene rearrangement is the norcaradiene-vinylidene mechanism. nih.gov This pathway is initiated by the isomerization of azulene to a bicyclic norcaradiene intermediate. This unstable intermediate can then rearrange to a vinylidene species, which subsequently undergoes further transformations to yield the naphthalene skeleton. DFT calculations have placed the activation energy for this mechanism at approximately 360 kJ mol⁻¹. acs.orgnih.govresearchgate.net Due to this high energy barrier, this pathway is considered competitive only at very high temperatures, such as those used in flash vacuum thermolysis. acs.org
Oxidation and Reduction Mechanisms in Dihydrobenzo[a]azulene Chemistry
While specific mechanistic studies on the oxidation and reduction of 10-Phenyl-4b,9-dihydrobenzo[a]azulene are not extensively documented, the reactivity of related azulene derivatives provides insight into plausible transformation pathways. The oxidation of benzo[a]azulenes, for instance, has been shown to yield benzo[a]azulenequinones. This suggests that the dihydrobenzo[a]azulene core could undergo oxidation to introduce carbonyl functionalities.
Furthermore, research on heptafulvene derivatives, which share structural similarities with potential intermediates in dihydrobenzo[a]azulene chemistry, has demonstrated their susceptibility to oxidation. For example, a heptafulvene derivative was oxidized to a novel tropone (B1200060) using meta-chloroperoxybenzoic acid (mCPBA). This reaction highlights the reactivity of the seven-membered ring system towards oxidizing agents.
The general mechanism for the oxidation of azulene derivatives often involves an initial electron transfer to the oxidizing agent, followed by nucleophilic attack, typically by water or other available nucleophiles, and subsequent proton loss to form the oxidized product. The specific regiochemistry of the oxidation would be influenced by the substitution pattern on the dihydrobenzo[a]azulene core.
Information regarding the reduction mechanisms of dihydrobenzo[a]azulenes is limited in the reviewed literature. However, it can be postulated that reduction would likely target the unsaturated portions of the molecule, potentially leading to further saturation of the ring system. The choice of reducing agent would be critical in determining the extent and selectivity of the reduction.
Table 1: Representative Oxidation Reactions of Related Azulene Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Benzo[a]azulenes | Not Specified | Benzo[a]azulenequinones | researchgate.net |
Tautomerization Processes in Benzo[cd]azulen-3-ones and Related Structures
The tautomerization of benzo[cd]azulen-3-ones represents a fascinating aspect of azulene chemistry, involving the isomerization of π-bonds across the tricyclic system. acs.orgacs.orgnih.gov This process is particularly relevant as it showcases the electronic flexibility of the azulene moiety. The tautomerization converts the benzo[cd]azulen-3-one into a heptafulvenic phenol (B47542). acs.org
The mechanism of this tautomerization is analogous to an elimination reaction. acs.orgacs.orgnih.gov It is initiated by the enolization of the carbonyl group in the benzo[cd]azulen-3-one, which leads to the formation of the phenolic hydroxyl group. acs.org This transformation results in the formation of an exocyclic double bond, characteristic of heptafulvenes, and a concurrent loss of aromaticity in the azulene subunit in favor of forming an aromatic benzene moiety. acs.org
This process can be influenced by reaction conditions. For example, the use of hydrochloric acid can convert a tricyclic benzo[cd]azulene into a heptafulvene. acs.org This acid-catalyzed transformation begins with the protonation of the hydroxy group at the 3-position, followed by its elimination and the subsequent isomerization of the π-bonds. acs.org A surprising feature of this reaction is the removal of a proton from an alkyl substituent at the 8-position, which facilitates the formation of the exocyclic double bond. acs.org
The efficiency of the tautomerization reaction is greatest when the energy difference between the two tautomeric forms is minimal. acs.org Computational analyses have been employed to understand the energetics of this process. acs.orgnih.gov The ability to form these exocyclic double bonds through tautomerization demonstrates the versatility of the tricyclic azulene framework. acs.org
Table 2: Key Features of Tautomerization in Benzo[cd]azulen-3-ones
| Process | Description | Key Intermediates/Products | Reference |
|---|---|---|---|
| Tautomerization | Isomerization of π-bonds across the azulene moiety of tricyclic benzo[cd]azulen-3-ones. acs.orgacs.orgnih.gov | Heptafulvenic phenols. acs.org | acs.orgacs.orgnih.gov |
| Mechanism | Similar to an elimination reaction, involving enolization of the carbonyl group. acs.orgacs.orgnih.gov | Enol intermediate. | acs.orgacs.orgnih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 10 Phenyl 4b,9 Dihydrobenzo a Azulene
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive proof of structure and precise measurements of bond lengths, bond angles, and torsion angles in the crystalline state. For 10-Phenyl-4b,9-dihydrobenzo[a]azulene, a single-crystal X-ray diffraction study would be essential to determine the precise spatial arrangement of the fused ring system and the orientation of the phenyl substituent.
It is anticipated that the dihydrobenzo[a]azulene core would not be perfectly planar due to the presence of the sp³-hybridized carbon at the 4b position and the dihydro nature of the 9-position. The fusion of the benzene (B151609) ring to the azulene (B44059) system introduces significant strain, which would be reflected in the bond lengths and angles. The phenyl group at position 10 would likely be twisted out of the plane of the azulene moiety to minimize steric hindrance with the adjacent atoms. The degree of this torsion is a critical parameter that influences the molecule's electronic properties and packing in the crystal lattice. Intermolecular interactions, such as C-H···π stacking, would likely play a significant role in the formation of the crystal structure.
Table 1: Predicted Key Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry. |
| Space Group | e.g., P2₁/c or Pbca | Details the symmetry elements within the unit cell. |
| C(4b)-C(9) Bond Length | ~1.54 Å | Typical for a single C(sp³)-C(sp³) bond. |
| Dihedral Angle (Azulene-Phenyl) | 20-50° | Indicates the degree of twist of the phenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.
The ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the benzo[a]azulene core and the phenyl substituent. The dihydro portion of the molecule would exhibit signals in the aliphatic region. The precise chemical shifts would be influenced by the anisotropic effects of the aromatic rings.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the seven-membered ring of the azulene core are particularly sensitive to the electronic effects of the fused benzene ring and the phenyl substituent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Phenyl Protons | 7.2 - 7.6 | 127 - 130 | Multiple signals due to ortho, meta, para positions. |
| Azulene Aromatic Protons | 7.0 - 8.5 | 115 - 145 | Complex pattern due to fused ring system. |
| Dihydro Protons (H-4b, H-9) | 2.5 - 4.0 | 30 - 50 | Aliphatic region, likely showing coupling. |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex signals in the spectra of this compound.
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks, identifying which protons are adjacent to each other within the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the entire carbon skeleton and confirming the position of the phenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This would be particularly useful for determining the solution-state conformation, such as the relative orientation of the phenyl ring with respect to the benzo[a]azulene core.
Variable temperature (VT) NMR studies could reveal information about the dynamic processes occurring in solution. For this compound, a key dynamic process would be the rotation of the phenyl group around the single bond connecting it to the azulene core. If the energy barrier to this rotation is sufficiently high, distinct signals for the ortho protons of the phenyl ring might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal, allowing for the calculation of the rotational energy barrier.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of this compound would be characterized by several key features:
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro portion would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the aromatic rings.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
Electronic Spectroscopy: UV-Visible and Fluorescence Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Azulene and its derivatives are known for their distinct electronic absorption spectra. nih.gov The spectrum of this compound is expected to show intense absorptions in the UV region, corresponding to π-π* transitions within the extensive conjugated system. The presence of the phenyl group and the fused benzene ring would likely cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent azulene. nih.gov
Fluorescence spectroscopy measures the light emitted from a molecule after it has been electronically excited. Many azulene derivatives are known to exhibit unusual fluorescence properties, often emitting from the second excited singlet state (S₂) rather than the first (S₁), in violation of Kasha's rule. researchgate.net Investigating the fluorescence spectrum of this compound, including its quantum yield and lifetime, would provide valuable insights into its excited-state dynamics and photophysical properties.
Table 4: Predicted Electronic Spectroscopy Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| λmax (UV-Vis) | 280-350 nm | Corresponds to π-π* transitions. |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | Indicates the probability of the electronic transition. |
| Emission Maximum (Fluorescence) | 350-450 nm | Wavelength of emitted light, dependent on excited state. |
Computational Chemistry and Theoretical Modeling of 10 Phenyl 4b,9 Dihydrobenzo a Azulene
Quantum Chemical Calculations for Electronic Structure Analysis
Ab initio and Density Functional Theory (DFT) are two primary classes of methods used for electronic structure calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. acs.org They solve the Schrödinger equation and can be systematically improved to achieve high accuracy, though often at a significant computational cost. acs.org
Density Functional Theory (DFT) is the most widely used method for quantum chemical calculations in chemistry due to its excellent balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. acs.orgdntb.gov.ua Functionals within DFT, such as the popular B3LYP hybrid functional, approximate the exchange-correlation energy, which accounts for many-body effects. acs.org DFT has proven effective for calculating the geometries and electronic properties of polycyclic aromatic hydrocarbons (PAHs). mdpi.comcam.ac.uk For 10-Phenyl-4b,9-dihydrobenzo[a]azulene, DFT would be the method of choice for optimizing the molecular geometry and calculating the properties discussed in the following sections.
The accuracy and cost of a quantum chemical calculation are heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions, allowing for a more accurate description of the electron distribution, but this comes at a higher computational cost. nih.govacs.org
Commonly used basis sets belong to the Pople (e.g., 6-31G(d,p)) or Dunning (e.g., cc-pVDZ) families. The addition of polarization functions (like 'd' and 'p') and diffuse functions ('+' or 'aug-') allows for a more flexible description of bonding and non-bonding electrons, respectively. The selection involves a trade-off: a larger basis set like cc-pVTZ provides higher accuracy but requires significantly more computational resources than a smaller one like 6-31G(d). stackexchange.comaps.org A typical approach for a molecule like this compound would be to perform initial geometry optimizations with a smaller, computationally efficient basis set, followed by more accurate single-point energy calculations with a larger basis set. nih.gov
| Basis Set Family | Example | Description | Computational Cost | Typical Application |
|---|---|---|---|---|
| Pople Style | 6-31G(d,p) | Split-valence with polarization functions on heavy atoms (d) and hydrogens (p). A widely used standard for good balance. | Moderate | Geometry optimization, frequency calculations. |
| Dunning Style | cc-pVDZ | Correlation-consistent polarized valence, double-zeta. Systematically improvable. | Moderate-High | Accurate energy calculations. |
| Dunning Style | aug-cc-pVTZ | Triple-zeta quality with diffuse functions added. High accuracy. | High | High-accuracy single-point energies, systems with anions or weak interactions. |
Aromaticity Assessment and Ring Current Calculations (NICS, GIAO-NMR)
Aromaticity is a key concept describing the enhanced stability and unique magnetic properties of cyclic, conjugated systems. For a complex molecule like this compound, which contains multiple fused rings, assessing the aromaticity of each ring individually is crucial.
Nucleus-Independent Chemical Shift (NICS) is a popular computational method for quantifying aromaticity. github.io It involves calculating the magnetic shielding at a specific point in space, typically the center of a ring (a "ghost" atom). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of anti-aromaticity. github.iorsc.org Values near zero suggest a non-aromatic character. These calculations are performed using methods like Gauge-Including Atomic Orbital (GIAO) to ensure the results are independent of the origin of the magnetic field vector potential. rsc.org For this compound, NICS calculations would reveal the electronic character of the benzene (B151609), five-membered, and seven-membered rings within its core structure. nih.gov
| Ring System | Expected NICS(1) Value (ppm) | Interpretation |
|---|---|---|
| Fused Benzene Ring | Negative (e.g., -5 to -10) | Aromatic |
| Five-membered Ring (Azulene Moiety) | Slightly Negative / Near Zero | Weakly Aromatic / Non-aromatic |
| Seven-membered Ring (Azulene Moiety) | Slightly Negative / Near Zero | Weakly Aromatic / Non-aromatic |
| Substituent Phenyl Ring | Negative (e.g., -5 to -10) | Aromatic |
Note: NICS(1) denotes calculation 1 Å above the ring plane. Actual values require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are crucial as the HOMO is the site of electron donation (nucleophilicity) and the LUMO is the site of electron acceptance (electrophilicity). pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule; a smaller gap corresponds to absorption of longer wavelength light. thejamesonlab.com The energies of the HOMO and LUMO can also be used to estimate other electronic properties, such as ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO).
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Directly Calculated | Related to the capacity to donate an electron (nucleophilicity). |
| LUMO Energy (ELUMO) | Directly Calculated | Related to the capacity to accept an electron (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. |
| Ionization Potential (IP) | ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
Visualizing the spatial distribution (lobes) of the HOMO and LUMO provides a map of potential reactivity sites. The regions of the molecule with the largest HOMO lobes are the most likely sites for electrophilic attack, as this is where the most available electrons reside. Conversely, the largest LUMO lobes indicate the most probable sites for nucleophilic attack. acs.org
For this compound, one would expect the HOMO to be delocalized across the π-system of the dihydrobenzo[a]azulene core, with significant density on the electron-rich five-membered ring and the fused benzene ring. thejamesonlab.comresearchgate.net The LUMO would also be distributed across the conjugated system, and its exact location would determine where the molecule is most likely to accept electrons. mdpi.com Plotting these orbitals allows for a direct prediction of how the molecule will interact with other reagents in chemical reactions. mdpi.com
Dipole Moment Calculations and Charge Distribution
The distribution of electrons within a molecule dictates its polarity, which is quantitatively expressed by the dipole moment. For non-planar, asymmetric molecules like this compound, a non-zero dipole moment is expected. The azulene (B44059) core itself, an isomer of naphthalene (B1677914), is known for its significant dipole moment, which arises from a charge separation between the five- and seven-membered rings. vedantu.com The presence of the fused benzene ring and the dihydro- configuration, along with the phenyl substituent, introduces further complexity to the electronic structure.
Furthermore, these computations allow for the determination of partial atomic charges, often using population analysis schemes like Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM). This analysis reveals the charge distribution across the entire molecular framework, highlighting electron-rich and electron-deficient regions. For this compound, this would likely show a complex charge landscape influenced by the interplay between the azulene, benzene, and phenyl moieties.
Table 1: Illustrative Calculated Dipole Moment and Partial Atomic Charges for Key Regions of this compound
| Computational Method | Basis Set | Dipole Moment (Debye) | Average Charge (Azulene Core) | Average Charge (Phenyl Group) |
| B3LYP | 6-31G* | 1.25 | -0.15 e | +0.05 e |
| MP2 | 6-311++G** | 1.38 | -0.18 e | +0.07 e |
| HF | cc-pVTZ | 1.19 | -0.12 e | +0.04 e |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of such calculations.
Computational Studies of Conformational Landscapes and Isomerization Pathways
The non-planar structure of the dihydrobenzo[a]azulene core and the rotatable phenyl group suggest the existence of multiple stable or meta-stable conformations. Computational chemistry provides a powerful tool for mapping the potential energy surface (PES) of such flexible molecules. rsc.org By systematically varying key dihedral angles—such as the one defining the orientation of the phenyl group relative to the azulene core—and calculating the corresponding energy, a conformational landscape can be constructed.
These calculations, typically performed using DFT or MP2 methods, can identify the global minimum energy conformation as well as other local minima separated by energy barriers. researchgate.net The results can reveal the most likely shapes the molecule will adopt and the energetic cost of transitioning between them. For instance, studies on similar substituted aromatic compounds have successfully characterized the preferred orientations of flexible side chains. rsc.org
Isomerization pathways, such as the potential for ring-flipping in the dihydro portion of the molecule or significant reorientations of the phenyl group, can also be investigated. By locating the transition state structures on the potential energy surface, the energy barriers for these isomerization processes can be calculated. This information is crucial for understanding the molecule's structural dynamics and the feasibility of interconversion between different isomers under various conditions.
Table 2: Hypothetical Energy Profile for Phenyl Group Rotation in this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |
| Global Minimum | 45° | 0.00 | Phenyl group is twisted relative to the azulene plane. |
| Transition State 1 | 0° | +2.5 | Eclipsed conformation, representing the barrier to rotation. |
| Local Minimum | 90° | +1.8 | Perpendicular orientation of the phenyl group. |
| Transition State 2 | 180° | +2.2 | Anti-eclipsed conformation, another rotational barrier. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.
Structure Reactivity and Structure Property Relationships of 10 Phenyl 4b,9 Dihydrobenzo a Azulene and Its Derivatives
Influence of Phenyl Substitution on Reactivity Profiles
The introduction of a phenyl substituent at the 10-position of the 4b,9-dihydrobenzo[a]azulene core significantly modulates the molecule's reactivity. The phenyl group, through its electronic and steric effects, influences the electron density distribution across the azulene (B44059) framework and can dictate the regioselectivity of chemical transformations.
Azulene itself is known to have a non-uniform charge distribution, with the five-membered ring being electron-rich and nucleophilic, while the seven-membered ring is electron-poor and electrophilic. wikipedia.orgquora.com This inherent polarity drives its reactivity. quora.comresearchgate.net Electrophilic substitution reactions, for instance, preferentially occur at the five-membered ring. mdpi.com The phenyl substituent at the 10-position, which is part of the seven-membered ring of the azulene core, primarily exerts its influence through resonance and inductive effects.
Stereochemical Aspects and Chiral Properties of Dihydrobenzo[a]azulenes
The structure of dihydrobenzo[a]azulenes, particularly those with bulky substituents or a non-planar geometry, can give rise to interesting stereochemical properties, including chirality. mdpi.com The 4b,9-dihydro core of the molecule introduces a saturated carbon (C4b) that is a stereocenter, meaning that 10-phenyl-4b,9-dihydrobenzo[a]azulene can exist as a pair of enantiomers.
Studies on related heterohelicenes and sterically crowded biaryls have shown that the configurational stability is highly dependent on the nature of the substituents and the specific aromatic rings involved. rsc.orgelsevierpure.com For dihydrobenzo[a]azulene derivatives, the energy barrier to rotation or inversion would be influenced by the steric interactions between the phenyl group and the adjacent parts of the fused ring system. The resolution of racemic mixtures into individual enantiomers can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). rsc.orgelsevierpure.com The distinct chiroptical properties of each enantiomer, such as their interaction with plane-polarized light, can be studied using circular dichroism (CD) spectroscopy. mdpi.com
| Property | Description | Relevance to Dihydrobenzo[a]azulenes |
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | The tetrahedral carbon at position 4b makes the molecule inherently chiral. |
| Enantiomers | A pair of molecules that are mirror images of each other. | This compound exists as a pair of enantiomers. |
| Racemization | The process of converting an enantiomerically pure mixture into a mixture where both enantiomers are present in equal amounts. | The energy barrier to racemization determines the stereochemical stability at a given temperature. rsc.orgelsevierpure.com |
| Chiroptical Properties | The differential interaction of a chiral substance with left- and right-circularly polarized light. | Measured by techniques like Circular Dichroism (CD) to characterize individual enantiomers. mdpi.com |
Impact of Ring Fusion on Electronic Delocalization and Aromaticity
The concept of aromaticity, central to understanding the stability and reactivity of cyclic conjugated molecules, is significantly affected by ring fusion in the dihydrobenzo[a]azulene system. Aromaticity is associated with electron delocalization within a ring, leading to enhanced stability. nih.gov Azulene is an isomer of naphthalene (B1677914) and is considered aromatic, possessing 10 π-electrons that are delocalized over its bicyclic system. wikipedia.orglibretexts.org
While the fused benzene (B151609) ring and the five-membered ring of the azulene moiety may retain some degree of aromatic character, the interruption of the π-system means the molecule as a whole does not conform to the rules of peripheral aromaticity seen in fully unsaturated polycyclic aromatic hydrocarbons (PAHs). nih.govlibretexts.org The degree of electron delocalization can be evaluated using computational methods that calculate magnetic criteria (like Nucleus-Independent Chemical Shift, NICS) or electronic criteria (like multicenter indices), which provide insight into the aromatic, antiaromatic, or nonaromatic nature of different rings within the molecule. nih.govchem8.orgrsc.org The fusion and partial saturation thus create a complex electronic landscape where aromaticity is localized in specific regions of the molecule rather than being a global property. chem8.org
Correlation of Molecular Structure with Optical and Electrochemical Behavior
The unique electronic structure of this compound, shaped by its fused-ring system and phenyl substituent, directly governs its optical and electrochemical properties. The extended π-conjugation, even though interrupted, allows for electronic transitions that typically fall within the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.
The optical properties are primarily determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The fusion of the benzene ring and the presence of the phenyl group are expected to modulate these energy levels compared to the parent azulene. researchgate.net Azulene derivatives are known for their distinct colors and interesting photophysical properties, including in some cases, anti-Kasha fluorescence (emission from a higher excited state). wikipedia.orgresearchgate.net The absorption spectra of such compounds typically show multiple bands corresponding to π-π* transitions. mdpi.com The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are sensitive to the molecular structure.
The electrochemical behavior, often studied by cyclic voltammetry, reveals the ease with which the molecule can be oxidized or reduced. researchgate.netmdpi.com These processes correspond to the removal of an electron from the HOMO or the addition of an electron to the LUMO, respectively. The fusion of aromatic rings and the addition of substituents can stabilize or destabilize these frontier orbitals, thereby shifting the oxidation and reduction potentials. researchgate.net For instance, electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize. The multi-stage redox properties observed in some azulene derivatives suggest their potential use in organic electronic materials. researchgate.net
| Property | Influencing Structural Factors | Typical Measurement |
| UV-Vis Absorption | Extent of π-conjugation, nature of substituents, ring fusion. | Spectrophotometry (λmax, ε). mdpi.com |
| Fluorescence | Molecular rigidity, nature of excited states, substituent effects. | Fluorimetry (Emission λmax, Quantum Yield). acs.org |
| Electrochemical Potentials | HOMO/LUMO energy levels, electron-donating/withdrawing nature of substituents. | Cyclic Voltammetry (Eox, Ered). researchgate.netmdpi.com |
Rational Design Principles for Modulating Reactivity and Electronic Characteristics
The systematic modification of the this compound structure provides a powerful tool for tuning its chemical reactivity and electronic properties for specific applications. The principles of rational design involve understanding the structure-property relationships discussed in the previous sections to predictably alter the molecule's behavior.
Modulating Reactivity: The reactivity of the dihydrobenzo[a]azulene core can be controlled by introducing electron-donating or electron-withdrawing groups on the phenyl ring or directly on the fused aromatic system. For example, adding an electron-withdrawing group (e.g., a nitro group) to the phenyl substituent would decrease the electron density on the seven-membered ring, potentially altering the regioselectivity of electrophilic attack. Conversely, an electron-donating group (e.g., a methoxy (B1213986) group) would have the opposite effect. Steric hindrance can also be used as a design element to block certain reaction sites and favor others. nih.gov
Tuning Electronic and Optical Properties: The electronic characteristics, such as the HOMO-LUMO gap, can be precisely engineered. Extending the π-conjugation by replacing the phenyl group with a larger aromatic system (e.g., naphthyl or anthracenyl) would typically decrease the HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. mdpi.com The incorporation of specific isoelectronic units, such as a boron-nitrogen (BN) pair for a carbon-carbon (CC) unit, has proven to be an effective strategy for modulating the electronic properties of π-conjugated systems without significantly altering their geometry. acs.orgresearchgate.net This approach allows for fine-tuning of emission colors and fluorescence quantum yields, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgresearchgate.net By strategically placing substituents, one can control intramolecular charge transfer (ICT) characteristics, which are vital for developing materials with large dipole moments and non-linear optical properties. researchgate.net
Advanced Research Applications and Future Directions for Benzo a Azulene Derivatives
Potential in Organic Electronic Materials Research
The field of organic electronics has seen a surge of interest in azulene-embedded PAHs due to their unique optical and electronic properties. nih.govresearchgate.net The non-alternant hydrocarbon structure of azulene (B44059), consisting of an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts properties that are highly desirable for electronic materials. nih.govrhhz.net This intrinsic polarity and a narrow energy gap are advantageous for applications in optoelectronic devices. rhhz.netresearchgate.net The development of efficient synthetic strategies is crucial for unlocking the full potential of these compounds in opto-electronic applications. researchgate.netresearchgate.net
| Property | Description | Significance |
|---|---|---|
| Dipole Moment | Azulene possesses a significant dipole moment (approx. 1.08 D) due to its fused electron-rich pentagonal and electron-deficient heptagonal rings. nih.govbeilstein-journals.org | Influences molecular packing, charge transport, and solubility, which are critical for device fabrication and performance. |
| HOMO-LUMO Gap | Azulene has a smaller energy gap compared to its isomer, naphthalene (B1677914). nih.govrhhz.net | Leads to absorption of lower-energy light, making these materials suitable for various optoelectronic applications, including light harvesting. |
| Non-alternant Structure | The five-seven fused ring system is a non-benzenoid, non-alternant aromatic structure. nih.gov | Results in unique electronic transitions and photophysical properties, such as emission from the second excited state (S2), violating Kasha's rule. nih.govbeilstein-journals.org |
The charge transport characteristics of organic materials are fundamental to their performance in devices like organic field-effect transistors (OFETs). Theoretical studies on polycyclic conjugated hydrocarbons have demonstrated that their charge transport properties can be tuned by modifying their molecular structure and the degree of aromaticity. rsc.org For benzo[a]azulene derivatives, the inherent dipole moment can influence intermolecular interactions and solid-state packing, which are critical factors for efficient charge hopping between molecules. The ability to chemically modify the benzo[a]azulene core allows for the fine-tuning of its electronic structure, which in turn can optimize charge carrier mobility.
Azulene and its derivatives exhibit unique luminescent properties, including an unusual emission from the S2 excited state, a phenomenon known as anti-Kasha's emission. nih.gov This is a direct consequence of the large energy gap between its first (S1) and second (S2) excited singlet states. beilstein-journals.org This distinct photophysical behavior makes benzo[a]azulene derivatives promising candidates for advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comresearchgate.netnih.gov The emission color and efficiency can be tuned through chemical functionalization. For instance, embedding the azulene unit within larger polycyclic aromatic hydrocarbons can shift the emission to different wavelengths and enhance quantum yields. researchgate.netd-nb.info The fluorescence of some PAHs can be significantly enhanced through complexation, suggesting applications in sensing. mdpi.com
Role in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The distinct electronic distribution and shape of benzo[a]azulene derivatives make them interesting building blocks for creating complex supramolecular assemblies. Their ability to engage in π-π stacking and other non-covalent interactions can be exploited for the construction of host-guest systems and molecular sensors. For example, tailored chiral π-scaffolds have been shown to achieve enantioselective recognition of helicenes through van der Waals interactions, demonstrating the potential for shape-complementary recognition. nih.gov The synthesis of crown ethers substituted with azulene chromophores highlights their potential in creating systems for ion sensing and transport. lew.ro The internal cavities of macrocyclic compounds like cyclobenzoins suggest their utility as supramolecular hosts. rsc.org
Exploration in Advanced Polycyclic Aromatic Hydrocarbon Chemistry
Benzo[a]azulene and its derivatives are part of the broader class of azulene-embedded nanographenes or PAHs. nih.gov The incorporation of a five-seven ring motif into the typical all-hexagonal structure of graphene-like molecules introduces structural defects that dramatically alter the electronic properties. nih.gov Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have enabled the modular construction of complex azulene-containing PAHs. nih.govresearchgate.netresearchgate.net These synthetic advancements provide access to a wide range of novel structures with precisely controlled properties, serving as molecular models for understanding structure-property relationships in larger graphene-based materials. nih.gov The synthesis of benzo[a]azulene itself can be achieved through methods like the cyclization of intermediates derived from indene (B144670). mdpi.com
Unexplored Reactivity and Derivatization Opportunities
The chemistry of benzo[a]azulene is rich and offers numerous avenues for further exploration. The differential reactivity of the five- and seven-membered rings allows for selective functionalization. The electron-rich five-membered ring is susceptible to electrophilic attack, while the electron-deficient seven-membered ring can undergo nucleophilic attack. This dual reactivity provides a powerful handle for introducing a wide array of functional groups, thereby tuning the molecule's properties. researchgate.net For example, oxidation of benzo[a]azulenes can lead to the formation of benzo[a]azulenequinones. researchgate.net The development of new synthetic methodologies, such as cycloaddition reactions, continues to expand the library of accessible benzo[a]azulene derivatives. researchgate.net Further research into derivatization can lead to new materials with tailored electronic, optical, and biological properties. nih.govnih.gov
Outlook and Emerging Research Frontiers in Benzo[a]azulene Chemistry
The future of benzo[a]azulene chemistry is bright, with emerging frontiers in materials science, nanotechnology, and medicine. Key challenges remain in the development of scalable and versatile synthetic routes to complex azulene-embedded nanostructures. nih.gov Overcoming these hurdles will enable deeper investigation into their fundamental properties and practical applications.
Emerging research areas include:
Azulene-based Polymers: The development of polymers incorporating the benzo[a]azulene unit into their backbone is a promising route to new conductive and photoactive materials for organic electronics. beilstein-journals.orgresearchgate.net
Chiral Materials: The synthesis of chiral benzo[a]azulene derivatives could lead to new materials for chiroptical applications, such as circularly polarized luminescence.
Molecular Switches: The photochromic properties of related dihydroazulene (B1262493) systems suggest that benzo[a]azulene derivatives could be engineered into molecular switches for data storage and smart materials. researchgate.net
Energy Applications: The unique electronic structure of these compounds makes them potential candidates for applications in organic solar cells and energy storage devices. researchgate.net
Continued interdisciplinary collaboration between synthetic chemists, materials scientists, and physicists will be essential to fully realize the potential of this fascinating class of molecules.
Q & A
Q. What are the key structural and electronic properties of azulene derivatives like 10-Phenyl-4b,9-dihydrobenzo[a]azulene?
Azulene derivatives exhibit unique electronic properties due to their non-benzenoid aromatic structure. The parent azulene has a 10-π electron system with resonance delocalization, resulting in a large dipole moment (~1.08 D) and distinct absorption/emission characteristics (e.g., deep blue color). These properties arise from the cyclopentadienyl anionic and tropylium cationic character in its structure . For substituted derivatives like this compound, the phenyl group at position 10 may alter electron density distribution, affecting reactivity and optical properties. Computational studies (e.g., extended Hückel theory) are recommended to model substituent effects .
Q. How can synthetic protocols for this compound be optimized?
Synthesis of azulene derivatives often involves multi-step strategies. For example, bicyclo[5.3.0]decane dehydrogenation or palladium-catalyzed reactions are traditional methods, but these may require harsh conditions and suffer from low yields . A robust alternative is the [8+2]-cycloaddition reaction under high temperature/pressure, optimized for reproducibility and scalability (up to 10-mmol scale). Key parameters include anhydrous solvents, inert atmospheres, and column chromatography for purification. Adjusting substituent positions (e.g., phenyl at position 10) may require tailored catalysts or protecting groups .
Q. What analytical techniques are suitable for characterizing azulene derivatives?
High-performance liquid chromatography (HPLC) with UV detection is effective for quantifying azulene-based compounds. For example, a validated method for bis-azulene derivatives demonstrated linearity (0.025–0.903 µg/ml), LOD (0.007 µg/ml), and LOQ (0.024 µg/ml) with <2.2% RSD . Spectroscopic techniques (e.g., NMR, IR) should be supplemented with scanning tunneling microscopy (STM) to resolve structural isomers and electronic configurations on surfaces like Pt(111) .
Advanced Research Questions
Q. How does the phenyl substituent at position 10 influence the reactivity of this compound in catalytic functionalization?
Substituents on azulene’s seven-membered ring can direct regioselective reactions. For instance, Ir-catalyzed borylation preferentially targets the seven-membered ring, but steric hindrance from bulky groups (e.g., phenyl) may reduce yields. Experimental optimization of catalyst loading (1–2 mol%) and reactant ratios (e.g., EDA:azulene) is critical to favor mono- or di-functionalized products . Computational analysis of electron density (e.g., DFT) can predict reactive sites .
Q. What are the photophysical properties of this compound under varying pH conditions?
Azulene derivatives exhibit pH-dependent fluorescence. For example, 2-phenylazulenes fluoresce in acidic media, with emission wavelengths influenced by substituent electronic effects. Collaborative studies with photochemical experts are advised to elucidate mechanisms, including protonation effects on the azulene core .
Q. How can azulene derivatives serve as self-indicating chromophores in protecting group chemistry?
Azulene’s strong absorbance/emission allows real-time monitoring of reactions. For example, 6-substituted azulenes (e.g., 6-(2-hydroxyethyl)azulene) enable mild, high-yielding protection/deprotection of carboxylic acids, alcohols, or amines. The electron-donating nature of azulene’s 3-position can stabilize intermediates, as shown by anomalously low carbonyl stretches (e.g., 1624 cm⁻¹ for guaiazulene amides) .
Safety and Methodological Considerations
Q. What precautions are necessary when handling azulene derivatives under light exposure?
Azulene and its derivatives (e.g., guaiazulene) exhibit photomutagenicity under UVA/visible light, with mutagenicity 4–5× higher than background in Salmonella assays. Reactions should be conducted in amber glassware or dark conditions, with post-synthesis handling in low-light environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
